molecular formula C12H16N2O B1466686 2-(Benzo[d]oxazol-2-yl)pentan-1-amine CAS No. 1490313-56-8

2-(Benzo[d]oxazol-2-yl)pentan-1-amine

Cat. No. B1466686
CAS RN: 1490313-56-8
M. Wt: 204.27 g/mol
InChI Key: MLCANNCROLXBFY-UHFFFAOYSA-N
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Description

“2-(Benzo[d]oxazol-2-yl)pentan-1-amine” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles and their analogues are considered an important class of bioactive compounds due to their versatile applications in pharmaceuticals and various biological systems . They are found in various natural products and are used in drug and agrochemical discovery programs .


Synthesis Analysis

The synthesis of 2-substituted benzoxazole derivatives, including “2-(Benzo[d]oxazol-2-yl)pentan-1-amine”, often starts from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are usually purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “2-(Benzo[d]oxazol-2-yl)pentan-1-amine” can be analyzed using various techniques such as X-ray analysis . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Chemical Reactions Analysis

The chemical reactions involving “2-(Benzo[d]oxazol-2-yl)pentan-1-amine” can be complex. For instance, the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazoles. These heterocycles are crucial in pharmaceuticals due to their biological activities .

Anti-inflammatory Agents

Benzoxazole derivatives, including those derived from “2-(Benzo[d]oxazol-2-yl)pentan-1-amine”, have been studied for their anti-inflammatory properties. They show promise as potent anti-inflammatory agents, which could lead to the development of new medications .

Quorum Sensing Inhibitors

Research has been conducted on benzoxazole derivatives for their potential as quorum sensing inhibitors. This application is significant in the field of microbiology and can contribute to the development of treatments that prevent bacterial infections without relying on antibiotics .

Anticonvulsant Activities

Derivatives of this compound have been evaluated for their anticonvulsant activities. This research is vital for the development of new treatments for seizure disorders .

Future Directions

The future directions for “2-(Benzo[d]oxazol-2-yl)pentan-1-amine” could involve further exploration of its potential applicability in the field of pharmaceuticals and various biological systems . More research could be conducted to fully understand its mechanism of action and to develop new chemical entities for treating various diseases .

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-2-5-9(8-13)12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7,9H,2,5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCANNCROLXBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]oxazol-2-yl)pentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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